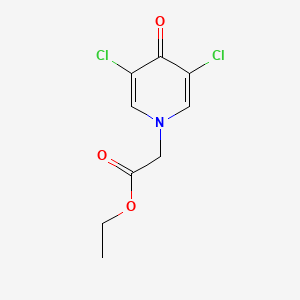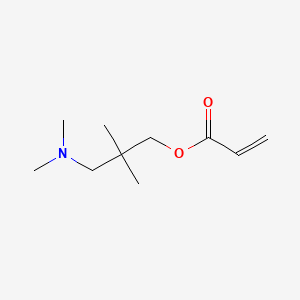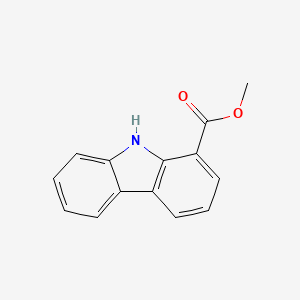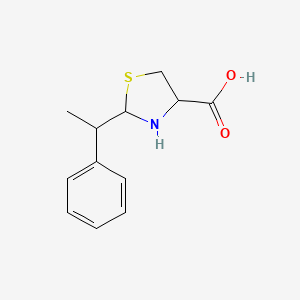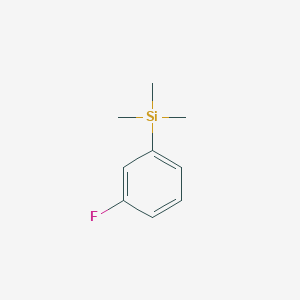
(3-Fluorophenyl)trimethylsilane
概要
説明
“(3-Fluorophenyl)trimethylsilane” is a chemical compound that belongs to the class of silanes . It consists of a fluorophenyl group attached to a silicon atom, which is in turn bonded to three methyl groups . The molecular formula of this compound is C9H13FSi .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)trimethylsilane” consists of a fluorophenyl group attached to a silicon atom, which is in turn bonded to three methyl groups . The molecular weight of this compound is 168.28 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Fluorophenyl)trimethylsilane” are not detailed in the available sources, silanes in general are known to serve as a radical H-donor or as a hydride donor . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Physical And Chemical Properties Analysis
“(3-Fluorophenyl)trimethylsilane” is characterized by its molecular formula C9H13FSi and a molecular weight of 168.28 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.科学的研究の応用
1. Dielectric Film Deposition
Trimethylsilane, a precursor to compounds like (3-Fluorophenyl)trimethylsilane, is utilized in depositing dielectric thin films. This process is essential in creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, significantly enhancing circuit performance in advanced device interconnection schemes (Loboda, 1999).
2. Ortho Deprotonation Studies
Studies on derivatives like (2-Fluorophenyl)trimethylsilane demonstrate how bulky silyl substituents affect the deprotonation reactions of halogenated aromatic compounds. This reveals the impact of steric hindrance on chemical reactivity, providing insights into reaction kinetics and molecular design (Heiss et al., 2007).
3. Generation of 1,2-Dehydrobenzene
The dehalosilylation of (o-halophenyl)trimethylsilanes, related to (3-Fluorophenyl)trimethylsilane, is critical in generating 1,2-dehydrobenzene. This process involves a stepwise mechanism starting with the formation of an o-halophenyl carbanion, essential in synthetic organic chemistry (Cunico & Dexheimer, 1973).
4. Synthesis of Fluoro Olefins
Compounds like Fluorotris(trimethylsilyl)methane, related to (3-Fluorophenyl)trimethylsilane, are used in one-pot syntheses to produce fluoro olefins. These reactions are significant in creating structurally diverse organic compounds with potential applications in various industries (Shimizu et al., 2000).
5. Synthesis of Fluoroorganic Compounds
(Polyfluoroorganyl)trimethylsilanes, closely related to (3-Fluorophenyl)trimethylsilane, are used for introducing polyfluorinated groups into carbonyl compounds and various other organic molecules. This area of research is vital for developing new materials and pharmaceuticals (Furin & Bardin, 1991).
6. Electrochemical Silylation of Fluoroalkenes
The synthesis of (1,2-difluorovinyl)trimethylsilanes through electrochemical reduction demonstrates the versatility of trimethylsilane derivatives in chemical synthesis. This method is significant in the field of organic electrochemistry (Martynov et al., 1998).
7. Phosphorus-Fluorine Chemistry
Studies in phosphorus-fluorine chemistry utilize o-phenylenedioxybis(trimethylsilane), a related compound, to explore new phosphoranes. This research contributes to understanding the complex interactions between phosphorus and fluorine, which is crucial in developing new materials (Doak & Schmutzler, 1971).
8. Protection in Grignard Syntheses
The trimethylsilyl group, an element of (3-Fluorophenyl)trimethylsilane, is used to protect terminal ethynyl groups in Grignard syntheses. This method is fundamental in creating complex organic compounds with high precision (Eaborn et al., 1967).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREFXRBIIBMQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375377 | |
| Record name | Silane, (3-fluorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)trimethylsilane | |
CAS RN |
7217-41-6 | |
| Record name | Silane, (3-fluorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



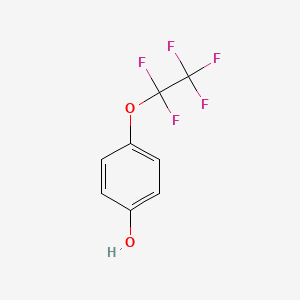
![1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B1620972.png)
![5-Isothiocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B1620974.png)
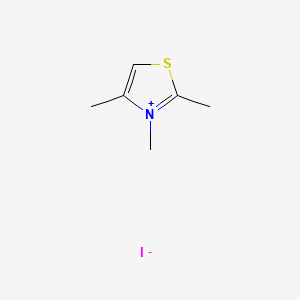
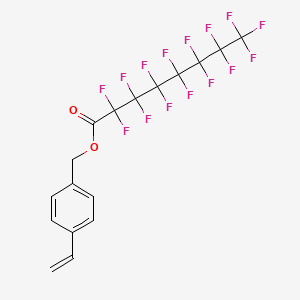
![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B1620980.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)
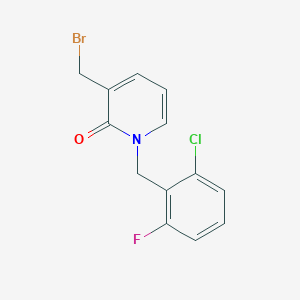
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
